

Preliminary In Vitro Profile of XM-U-14: A Technical Guide

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Compound of Interest

Compound Name: XM-U-14

Cat. No.: B15542088

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of **XM-U-14**, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Peptidase 7 (USP7). The data presented herein demonstrates the high potency and efficacy of **XM-U-14** in preclinical models of acute lymphoblastic leukemia (ALL), highlighting its potential as a promising therapeutic candidate.

Core Efficacy and Potency

XM-U-14 has been identified as a highly potent and efficacious degrader of USP7. Its activity has been characterized in acute lymphoblastic leukemia (ALL) cell lines, demonstrating significant potential for this therapeutic target in hematological malignancies.

Quantitative Efficacy Data

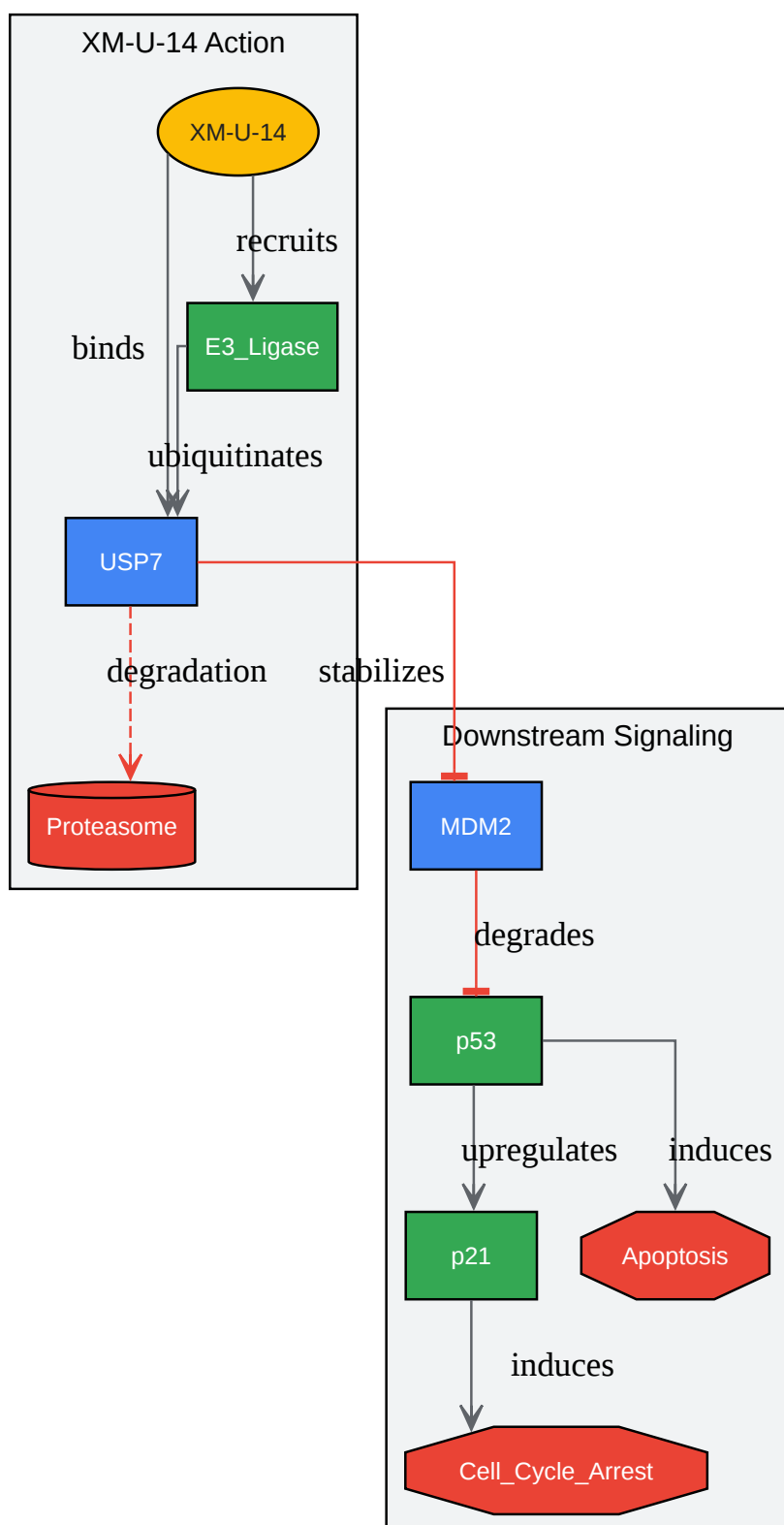
The following table summarizes the key quantitative metrics of **XM-U-14**'s in vitro activity.

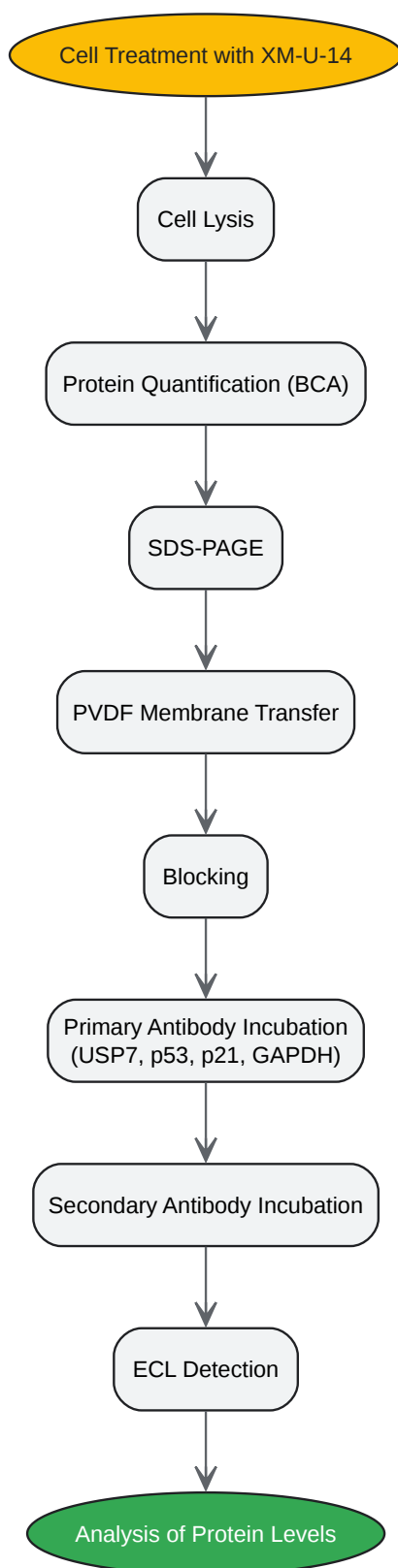
Parameter	Cell Line	Value	Reference
DC50 (USP7 Degradation)	RS4;11	0.74 nM	[1] [2] [3] [4]
Dmax (USP7 Degradation)	RS4;11	93%	[1] [2] [3] [4]
IC50 (Cell Growth Inhibition)	RS4;11	0.5 nM	[2]
IC50 (Cell Growth Inhibition)	Reh	8.3 nM	[2]

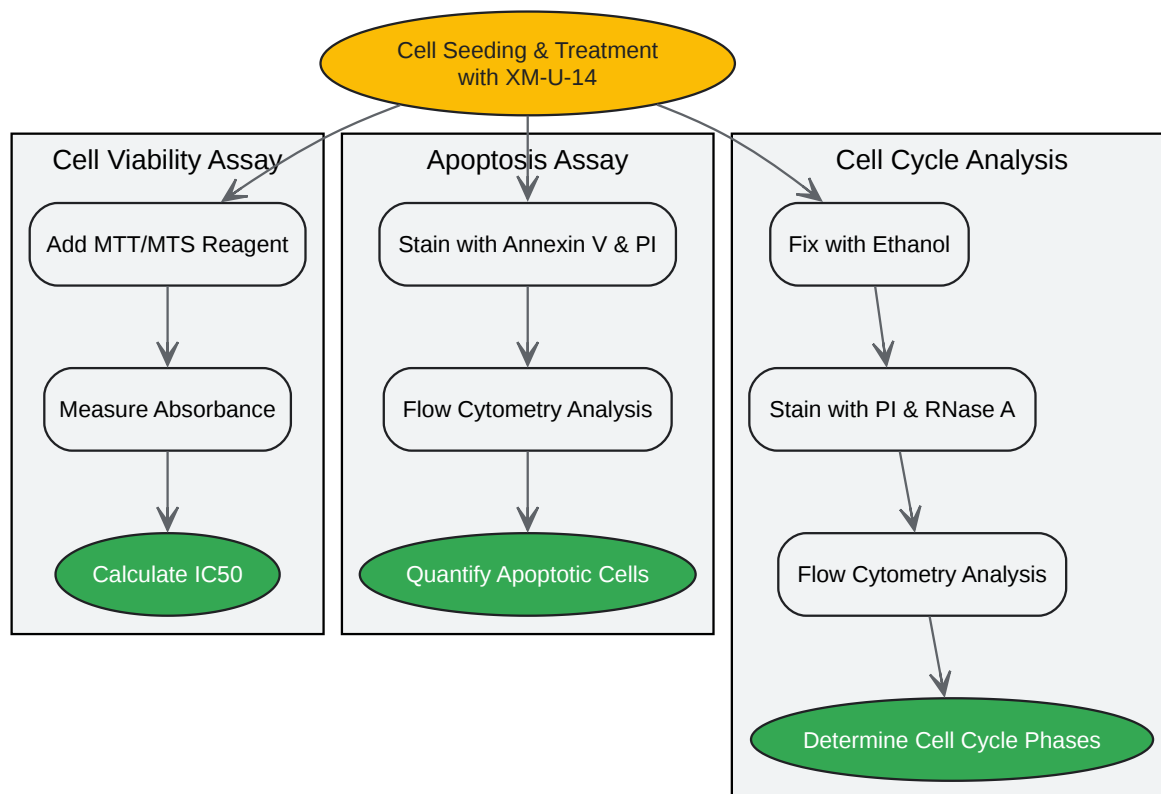
Mechanism of Action: The USP7-p53 Signaling Axis

XM-U-14 functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal system to target specific proteins for degradation. **XM-U-14** brings USP7 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of USP7.

The degradation of USP7 has significant downstream effects on the p53 signaling pathway. USP7 is known to deubiquitinate and stabilize MDM2, an E3 ligase that targets the tumor suppressor p53 for degradation. By degrading USP7, **XM-U-14** leads to the destabilization of MDM2, resulting in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including the cell cycle inhibitor p21, which in turn induces cell cycle arrest and apoptosis.







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References

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